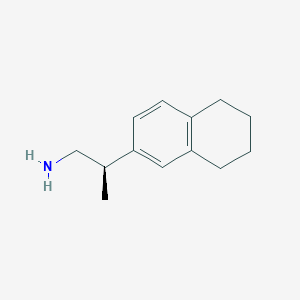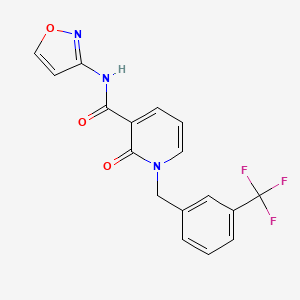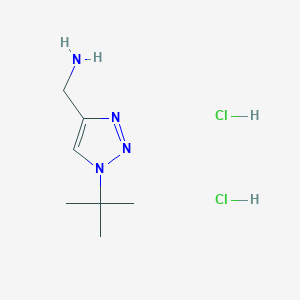![molecular formula C21H15Cl2F3N2O3S B2450539 2-{[(2,5-dichlorophenyl)sulfonyl]anilino}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 339103-16-1](/img/structure/B2450539.png)
2-{[(2,5-dichlorophenyl)sulfonyl]anilino}-N-[3-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is an organic compound with the molecular formula C21H15Cl2F3N2O3S . It is a sulfonamide derivative.
Synthesis Analysis
The synthesis of this compound involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with N,N-dimethylacetamide, followed by the addition of aniline. The resulting product is then purified through recrystallization.Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C21H15Cl2F3N2O3S . The InChI key is NRIXYZIAYJWXLY-UHFFFAOYSA-N.Physical And Chemical Properties Analysis
This compound has a molecular weight of 503.32 g/mol . It is a white to off-white crystalline solid that is relatively stable at room temperature. It is sparingly soluble in water and most common organic solvents.Applications De Recherche Scientifique
Crystal Structure Analysis :
- A study on the crystal structure of a related compound, dichlorobis(N-{4-[(2-pyrimidinyl-κN-amino)-sulfonyl]phenyl}acetamide)copper(II), reveals insights into the metal coordination sphere and potential applications in understanding molecular interactions (Obaleye, Caira, & Tella, 2008).
Therapeutic Applications :
- A derivative, 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, demonstrated significant antiviral and antiapoptotic effects in vitro, suggesting potential therapeutic applications in the treatment of diseases like Japanese encephalitis (Ghosh et al., 2008).
Antibacterial and Antifungal Agents :
- Synthesized compounds like 2-[(4-Chlorophenyl)sulfonylamino]-N-(un/substituted-phenyl)acetamides exhibit promising antibacterial and antifungal potential, highlighting the compound's relevance in developing new antimicrobial agents (Abbasi et al., 2020).
Enzyme Inhibition :
- Research on similar compounds, such as 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides, reveals their potential as α-glucosidase and acetylcholinesterase inhibitors, which could be significant for therapeutic purposes (Abbasi et al., 2019).
Conformational Studies :
- Analysis of compounds like 2-Chloro-N-(2,3-dichlorophenyl)acetamide provides insights into their molecular conformation and bond parameters, which are essential for understanding their chemical behavior and potential applications (Gowda, Foro, & Fuess, 2008).
Synthesis and Polarity Studies :
- Studies on derivatives such as 2-chloro-N-[2-(methylsulfanyl)phenyl]- and 2-(diphenylthiophosphoryl)-N-[2-(methylsulfanyl)phenyl]acetamides provide valuable information on their conformations, polarity, and quantum chemical calculations, which are crucial for their practical applications (Ishmaeva et al., 2015).
Anticonvulsant Activity :
- Synthesis and evaluation of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives show potential anticonvulsant activity, indicating the compound's significance in pharmaceutical research (Kamiński, Wiklik, & Obniska, 2015).
Immunomodulation :
- Research on N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide demonstrates its ability to modulate immune responses, particularly in the context of tumor growth, indicating its potential application in cancer therapy (Wang et al., 2004).
Molecular Binding Studies :
- Investigations into the binding of anilino moieties of related compounds to enzymes like dihydrofolic reductase and thymidylate synthetase offer insights into drug design and the development of enzyme inhibitors (Baker & Novotny, 1967).
Computational Chemistry Applications :
- Quantum chemical calculations on compounds such as 2,2-Dichloro-N-(2,3-dichlorophenyl)acetamide provide detailed insights into their molecular structure, vibrational spectroscopic properties, and thermodynamic characteristics, which are vital for various scientific applications (Choudhary et al., 2014).
Mécanisme D'action
This compound is considered as a potent inhibitor of cyclin-dependent kinase 4 (CDK4), which is an enzyme that regulates the cell cycle.
Propriétés
IUPAC Name |
2-(N-(2,5-dichlorophenyl)sulfonylanilino)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2F3N2O3S/c22-15-9-10-18(23)19(12-15)32(30,31)28(17-7-2-1-3-8-17)13-20(29)27-16-6-4-5-14(11-16)21(24,25)26/h1-12H,13H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYWDCAIECOXKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


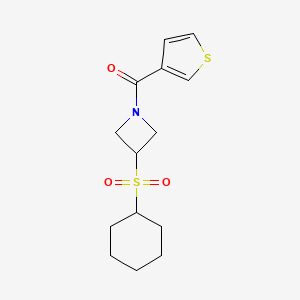
![N-(1-benzylpiperidin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2450458.png)
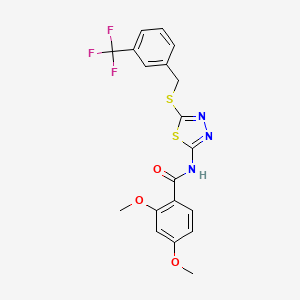
![Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]propanoate](/img/structure/B2450464.png)

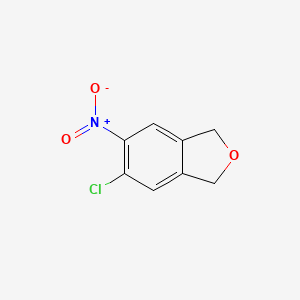
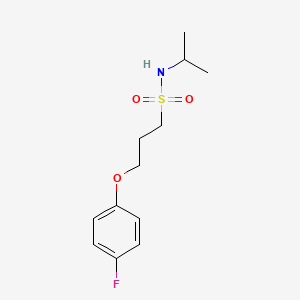
![Sodium;5-bromoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2450469.png)
